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Compound of Interest

Compound Name: 3,4-Difluorophenylacetonitrile

Cat. No.: B1294414

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough overview of 3,4-Difluorophenylacetonitrile, a key
chemical intermediate in the pharmaceutical and agrochemical industries. This document
outlines its chemical and physical properties, safety information, and its role as a versatile
building block in organic synthesis.

Core Properties and Identification

3,4-Difluorophenylacetonitrile, with the CAS number 658-99-1, is a colorless to light yellow
liquid.[1] Its chemical structure, characterized by a difluorinated benzene ring attached to an
acetonitrile group, makes it a valuable precursor in the synthesis of more complex molecules.
The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity,
and binding affinity of target drug candidates.

Physicochemical Data

The following tables summarize the key physical and chemical properties of 3,4-
Difluorophenylacetonitrile.
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Property Value Reference
CAS Number 658-99-1 [1]
Molecular Formula CsHsF2N [1]
Molecular Weight 153.13 g/mol [1]
Appearance Colorless to light yellow liquid [1]
Boiling Point 196 - 198 °C [1]
Density 1.244 g/mL at 25 °C [2]
Refractive Index (n20/D) 1.4844 [2]

Identification and Nomenclature

Identifier Value

IUPAC Name 2-(3,4-difluorophenyl)acetonitrile

(3,4-Difluorophenyl)acetonitrile, 3,4-
Synonyms ) )
Difluorobenzyl cyanide

Safety and Handling

3,4-Difluorophenylacetonitrile is classified as harmful and an irritant. Appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn
when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Hazard Identification
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Hazard Statement Description

H302 Harmful if swallowed

H312 Harmful in contact with skin
H315 Causes skin irritation

H319 Causes serious eye irritation
H332 Harmful if inhaled

H335 May cause respiratory irritation

Precautionary Measures

Precautionary Statement Description

Avoid breathing

P261 _
dust/fume/gas/mist/vapors/spray.

280 Wear protective gloves/protective clothing/eye
protection/face protection.
IF IN EYES: Rinse cautiously with water for

P305+P351+P338 several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

Role in Synthesis and Drug Discovery

While specific signaling pathways directly modulated by 3,4-Difluorophenylacetonitrile are
not extensively documented, its primary significance lies in its role as a versatile building block
in medicinal chemistry. The difluorophenyl moiety is a common feature in a variety of bioactive
molecules, and the nitrile group serves as a valuable functional handle for further chemical
transformations.

The following diagram illustrates the logical workflow of how 3,4-Difluorophenylacetonitrile is
utilized in the synthesis of more complex and potentially bioactive molecules.
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Synthesis of 3,4-Difluorophenylacetonitrile

Application in Drug Discovery

Functional Group

Starting Materials N
(e.g., 3,4-Difiuorotoluene)

S 3.4-Difluoroj

phenylacetonitrile

Lead Optimization
(e.g., Reduction, Hydrolysis)

Click to download full resolution via product page

Caption: Workflow illustrating the synthesis and application of 3,4-Difluorophenylacetonitrile
as a key building block in drug discovery.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis,
purification, and analysis of 3,4-Difluorophenylacetonitrile, based on information from
available patents and general organic chemistry principles. Researchers should note that
specific conditions may require optimization.

Synthesis: Cyanation of 3,4-Difluorobenzyl Halide

This method involves the nucleophilic substitution of a halide with a cyanide salt.
Materials:
e 3,4-Difluorobenzyl bromide

e Sodium cyanide (NaCN) or Potassium cyanide (KCN)
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Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent
Deionized water
Dichloromethane or other suitable organic solvent for extraction

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve
3,4-difluorobenzyl bromide in DMSO.

Add sodium cyanide to the solution. The molar ratio of sodium cyanide to the benzyl bromide
should be slightly in excess (e.g., 1.1 to 1.5 equivalents).

Heat the reaction mixture to a temperature between 60-100 °C and stir for several hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography
(GO).

After the reaction is complete, cool the mixture to room temperature and pour it into a
separatory funnel containing deionized water.

Extract the aqueous layer with dichloromethane (3 x volumes).
Combine the organic layers and wash with brine (saturated NacCl solution).

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate the solvent under reduced pressure to obtain the crude product.

Purification: Vacuum Distillation

The crude 3,4-Difluorophenylacetonitrile can be purified by vacuum distillation to obtain a

high-purity product.

Equipment:

o Distillation flask
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Short path distillation head

Condenser

Receiving flask

Vacuum pump

Heating mantle with a stirrer

Procedure:

Assemble the distillation apparatus. Ensure all joints are properly sealed.

o Place the crude 3,4-Difluorophenylacetonitrile in the distillation flask with a few boiling
chips or a magnetic stir bar.

o Gradually apply vacuum to the system.
» Slowly heat the distillation flask using a heating mantle while stirring.

» Collect the fraction that distills at the appropriate boiling point under the applied vacuum. The
boiling point will be lower than the atmospheric boiling point.

¢ Once the desired fraction is collected, turn off the heat and allow the apparatus to cool to
room temperature before releasing the vacuum.

Analysis: Gas Chromatography-Mass Spectrometry (GC-
MS) and Nuclear Magnetic Resonance (NMR)

The purity and identity of the synthesized 3,4-Difluorophenylacetonitrile can be confirmed
using GC-MS and NMR spectroscopy.

GC-MS Analysis:

e Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is
suitable.
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* Injector Temperature: Typically set around 250 °C.

e Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp
up to a higher temperature (e.g., 250-280 °C) at a rate of 10-20 °C/min.

e Mass Spectrometer: Operated in electron ionization (EI) mode. The resulting mass spectrum
should show a molecular ion peak (M+) at m/z 153, corresponding to the molecular weight of
the compound.

NMR Analysis:

Solvent: Deuterated chloroform (CDCIs) is a common solvent.

e 1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons
and the methylene (-CHz-) protons. The aromatic protons will appear as complex multiplets
in the aromatic region (typically & 7.0-7.5 ppm), and the methylene protons will appear as a
singlet at approximately & 3.7 ppm.

e 13C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the
methylene carbon, and the nitrile carbon.

e 19F NMR: The fluorine NMR spectrum will show two distinct signals for the two non-
equivalent fluorine atoms on the benzene ring.

By following these protocols, researchers can synthesize, purify, and characterize 3,4-
Difluorophenylacetonitrile for its use in further research and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 2.3,4-_FXINF 98% | Sigma-Aldrich [sigmaaldrich.com]

 To cite this document: BenchChem. [A Comprehensive Technical Guide to 3,4-
Difluorophenylacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294414#3-4-difluorophenylacetonitrile-cas-number-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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